molecular formula C18H14F3N3O3S B2881700 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 903290-94-8

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2881700
CAS RN: 903290-94-8
M. Wt: 409.38
InChI Key: UGDPBEGHCJGUMB-UHFFFAOYSA-N
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Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as Mps1-IN-4, is a small molecule inhibitor that targets the mitotic checkpoint kinase, Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Dysregulation of Mps1 has been implicated in various forms of cancer, making it an attractive target for anti-cancer therapies.

Mechanism of Action

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide works by inhibiting the activity of Mps1, which is required for proper spindle checkpoint function. By blocking Mps1, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide induces mitotic arrest and cell death in cancer cells, while sparing normal cells that do not rely on Mps1 for survival.
Biochemical and physiological effects:
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have a selective effect on cancer cells, inducing mitotic arrest and apoptosis in a dose-dependent manner. In addition, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for cancer cells, which allows for targeted inhibition of Mps1 without affecting normal cells. However, one limitation is that N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide may not be effective in all types of cancer, as some tumors may have alternative mechanisms for spindle checkpoint regulation.

Future Directions

Future research on N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide could focus on identifying biomarkers that predict response to treatment, as well as developing combination therapies that enhance the anti-tumor activity of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide. In addition, further preclinical studies could help to optimize the dosing and scheduling of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide for maximum efficacy and minimal toxicity.

Synthesis Methods

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide was synthesized using a multi-step synthetic route that involved the use of various reagents and catalysts. The final product was obtained in good yield and high purity, as confirmed by analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, where it has shown promising anti-tumor activity. In particular, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to tumor regression in various mouse models of cancer.

properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c1-27-17-10-9-16(22-23-17)12-5-7-14(8-6-12)24-28(25,26)15-4-2-3-13(11-15)18(19,20)21/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDPBEGHCJGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

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